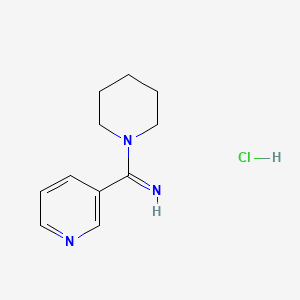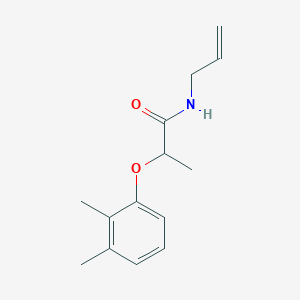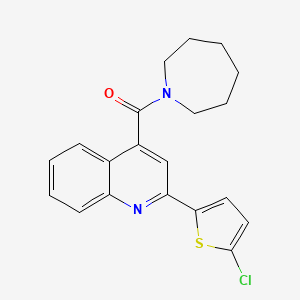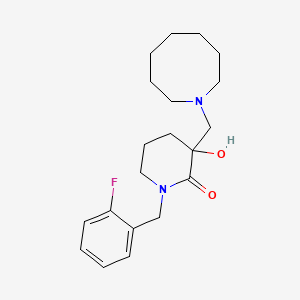
1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as PPM or PPMH, and it is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).
Mécanisme D'action
PPM acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. PPM binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor activity, which leads to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
PPM has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the inhibition of neuroinflammation. PPM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
PPM has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, PPM has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on PPM, including the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as cancer research and pain management. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PPM on the α7 nAChR and to determine its potential side effects and toxicity in vivo.
Conclusion
In conclusion, 1-(1-piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride is a chemical compound that has shown promising results in preclinical studies for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. PPM acts as a selective antagonist of the α7 nAChR and has several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the inhibition of neuroinflammation. Further research is needed to optimize its pharmacokinetic properties and to investigate its potential applications in other fields.
Méthodes De Synthèse
PPM can be synthesized using various methods, including the reaction of 3-pyridylmethanamine with piperidine under reflux in the presence of hydrochloric acid. The reaction yields PPM as a white solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
PPM has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, PPM has been investigated for its ability to modulate the activity of the α7 nAChR, which is involved in several neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. PPM has shown promising results in preclinical studies, and it is being considered as a potential drug candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-5-4-6-13-9-10)14-7-2-1-3-8-14;/h4-6,9,12H,1-3,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECGBKRWIHESNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Piperidinyl)-1-(3-pyridinyl)methanimine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5974395.png)
![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)
![2-(cyclohexylmethyl)-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5974407.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)


![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)